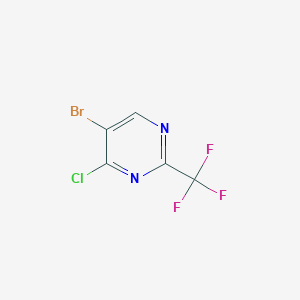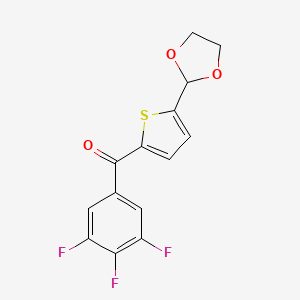
5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% (5-DTFBT) is a compound that is used in a variety of scientific research applications. It is a heterocyclic compound composed of five carbon atoms, an oxygen atom, and two sulfur atoms. 5-DTFBT has been studied extensively due to its unique properties and potential applications in a variety of fields.
科学研究应用
5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% has been studied extensively due to its unique properties and potential applications in a variety of fields. It has been used in research related to organic solar cells, organic light-emitting diodes, and organic field-effect transistors. It has also been used in the study of organic materials for applications in catalysis, drug delivery, and bioimaging. 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% has also been used in the study of organic materials for applications in organic optoelectronic devices, such as lasers and photodetectors.
作用机制
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% is not fully understood. It is believed that the compound acts as an electron acceptor, which allows it to be used in a variety of optoelectronic applications. The compound is also believed to have an effect on the photoresponse of organic materials. In addition, 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% has been found to interact with other molecules, such as DNA and proteins, which could have implications for its use in drug delivery and bioimaging.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% are not fully understood. However, the compound has been found to have an effect on the photoresponse of organic materials, which could have implications for its use in optoelectronic applications. In addition, the compound has been found to interact with other molecules, such as DNA and proteins, which could have implications for its use in drug delivery and bioimaging.
实验室实验的优点和局限性
The advantages of using 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% in laboratory experiments include its availability and low cost. In addition, the compound is relatively easy to synthesize in the laboratory and has a wide range of potential applications. The main limitation of using 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% in laboratory experiments is the lack of understanding of its mechanism of action and the potential biochemical and physiological effects of the compound.
未来方向
The potential future directions for 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% include further research into its mechanism of action and biochemical and physiological effects. In addition, further research is needed to explore the potential applications of the compound in optoelectronic devices, drug delivery, and bioimaging. Finally, further research is needed to explore the potential of 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% as a catalyst for organic reactions.
合成方法
5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% can be synthesized in the laboratory by a variety of methods. The most common method involves the reaction of 1,3-dioxolan-2-yl-2-trifluoromethylbenzene with thiophene-2-carboxylic acid in the presence of an acid catalyst. This reaction yields 5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene, 97% as the main product, with minor amounts of other byproducts. Other methods of synthesis include the reaction of 1,3-dioxolan-2-yl-2-trifluoromethylbenzene with thiophene-2-carboxaldehyde in the presence of an acid catalyst, or the reaction of 1,3-dioxolan-2-yl-2-trifluoromethylbenzene with thiophene-2-carboxylic acid in the presence of an alcohol catalyst.
属性
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3S/c15-8-5-7(6-9(16)12(8)17)13(18)10-1-2-11(21-10)14-19-3-4-20-14/h1-2,5-6,14H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGONMTMACONOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(S2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-yl)-2-(3,4,5-triflurobenzoyl)thiophene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

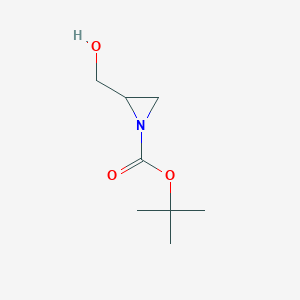
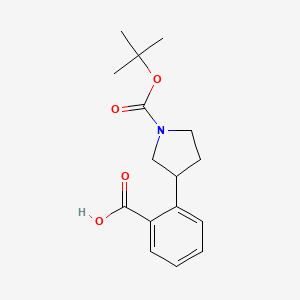
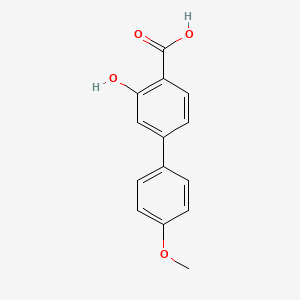
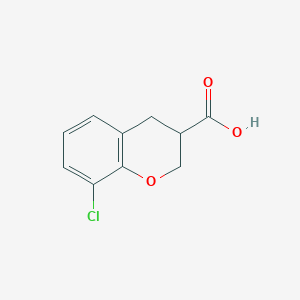

![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)
![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)



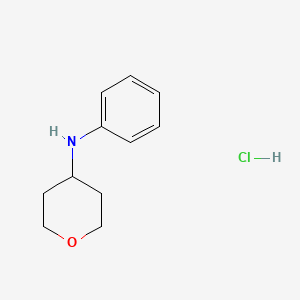
![6-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6324004.png)
